2,4-Dichloro-6-nitrobenzothiazole
Overview
Description
2,4-Dichloro-6-nitrobenzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. This compound is notable for its two chlorine atoms and one nitro group attached to the benzothiazole core. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitrobenzothiazole typically involves the nitration of 2,4-dichlorobenzothiazole. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-nitrobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of aminobenzothiazoles or thiobenzothiazoles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Aminobenzothiazoles: Formed by substitution of chlorine atoms with amines.
Thiobenzothiazoles: Formed by substitution of chlorine atoms with thiols.
Aminobenzothiazoles: Formed by reduction of the nitro group.
Scientific Research Applications
2,4-Dichloro-6-nitrobenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-nitrobenzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-nitrobenzothiazole: Similar structure but with one chlorine atom.
2,4-Dichlorobenzothiazole: Lacks the nitro group.
6-Nitrobenzothiazole: Lacks the chlorine atoms.
Uniqueness
2,4-Dichloro-6-nitrobenzothiazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dichloro-6-nitro-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORXGIZVASUBRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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